- Discovery of Novel Approach for Regioselective Synthesis of Thioxotriaza-Spiro Derivatives via Oxalic AcidSynlett, 2019, 30(17), 2004-2009,
Cas no 956-04-7 (4-chlorochalcone)

4-chlorochalcone structure
Nome del prodotto:4-chlorochalcone
4-chlorochalcone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-chlorochalcone
- 4-chlorobenzalacetophenone
- 4-CHLOROBENZYLIDENE ACETOPHENONE
- 4-chloro-chalcon
- 4-chlorostyrylphenylketone
- p-chlorobenzalacetophenone
- p-chlorochalcone
- (4-Chlorobenzylidene)acetophenone
- (E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one
- 3-(4-Chlorophenyl)-1-phenyl-2-propen-1-one (ACI)
- Chalcone, 4-chloro- (6CI, 7CI, 8CI)
- 1-Phenyl-3-(4-chlorophenyl)-2-propenone
- 1-Phenyl-3-(4-chlorophenyl)prop-2-en-1-one
- 2-(4-Chlorobenzylidene)acetophenone
- 3-(p-Chlorophenyl)-1-phenyl-2-propen-1-one
- 4-Chlorostyryl phenyl ketone
- NSC 2643
- NSC 636920
- p-Chlorostyryl phenyl ketone
- 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one
- NS00042011
- EINECS 213-476-1
- AI3-19969
- 956-04-7
- 2-Propen-1-one, 3-(4-chlorophenyl)-1-phenyl-, (2E)-
- 4-CHLORO CHALCONE
- 4-Chlorochalcone, 97%
- NSC-636920
- BRN 1105953
- Q27116041
- 4-Chlorochalcone, trans-
- NSC-2643
- UNII-FLU6LN357N
- 2-Propen-1-one, 3-(4-chlorophenyl)-1-phenyl-
- CHEBI:34398
- NSC636920
- CHEMBL227560
- (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one
- MS-11493
- NSC-237974
- AKOS001377258
- Z46028359
- BDBM50440657
- (E)-p-Chlorostyryl phenyl ketone
- 4-Chlorochalcone, (E)-
- AKOS025310572
- MFCD00016345
- (E)-4-Chlorochalcone
- (2E)-3-(4-Chlorophenyl)-1-phenyl-2-propenone
- 2-Propen-1-one, 3-(4-chlorophenyl)-1-phenyl-, (E)-
- FLU6LN357N
- 2-07-00-00427 (Beilstein Handbook Reference)
- (E)-3-(4-chlorophenyl)-1-phenyl-prop-2-en-1-one
- s12306
- STK361346
- Chalcone, 4-chloro-
- (2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one
- SCHEMBL197310
- NSC237974
- CS-0370920
- CMLDBU00003474
- (2E)-3-(4-Chlorophenyl)-1-phenyl-2-propen-1-one
- Chalcone, 4-chloro-, (E)-
- trans-4-Chlorochalcone
- Chalcone, 4-chloro-(6CI,7CI,8CI)
- 22252-16-0
- 3-(4-Chlorophenyl)-1-phenyl-2-propen-1-one
-
- MDL: MFCD00016345
- Inchi: 1S/C15H11ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H
- Chiave InChI: ABGIIXRNMHUKII-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC=CC=1)C=CC1C=CC(Cl)=CC=1
- BRN: 1105953
Proprietà calcolate
- Massa esatta: 242.05000
- Massa monoisotopica: 242.049843
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 271
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 17.1
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.1255 (rough estimate)
- Punto di fusione: 113-117 °C (lit.)
- Punto di ebollizione: 345.7°C (rough estimate)
- Punto di infiammabilità: 210.3 °C
- Indice di rifrazione: 1.5220 (estimate)
- PSA: 17.07000
- LogP: 4.23610
- Solubilità: Non determinato
4-chlorochalcone Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: Irritant
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: R36/37/38: irritante per occhi, vie respiratorie e pelle
- Istruzioni di sicurezza: S26-S36/37/39
- RTECS:UD5572994
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- Frasi di rischio:R36/37/38
4-chlorochalcone Dati doganali
- CODICE SA:2914700090
- Dati doganali:
Codice doganale cinese:
2914700090Panoramica:
2914700090 alogenazione di altri chetoni e chinoni\derivati solfonati(compresi i derivati nitrati e nitrosativi). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone
Riassunto:
SA: 2914700090 derivati alogenati, solfonati, nitrati o nitrosi di chetoni e chinoni, anche con altre funzioni di ossigeno Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna IVA:17,0% Tariffa MFN:5,5% Tariffa generale:30,0%
4-chlorochalcone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Fluorochem | 011128-100g |
4-Chlorochalcone |
956-04-7 | 98 | 100g |
£75.00 | 2022-03-01 | |
Apollo Scientific | OR1424-25g |
4-Chlorochalcone |
956-04-7 | 98% | 25g |
£65.00 | 2025-02-19 | |
Key Organics Ltd | MS-11493-1MG |
(2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one |
956-04-7 | >97% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | MS-11493-10MG |
(2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one |
956-04-7 | >97% | 10mg |
£63.00 | 2025-02-08 | |
Key Organics Ltd | MS-11493-25G |
(2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one |
956-04-7 | >97% | 25g |
£18.00 | 2025-02-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 558311-10G |
4-chlorochalcone |
956-04-7 | 10g |
¥406.7 | 2023-12-04 | ||
Fluorochem | 011128-250g |
4-Chlorochalcone |
956-04-7 | 98 | 250g |
£150.00 | 2022-03-01 | |
A2B Chem LLC | AB67241-5g |
4-Chlorochalcone |
956-04-7 | 98% | 5g |
$46.00 | 2024-07-18 | |
abcr | AB114703-1g |
4-Chlorochalcone, 98%; . |
956-04-7 | 98% | 1g |
€84.90 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1441590-25g |
3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one |
956-04-7 | 98% | 25g |
¥687.00 | 2024-04-24 |
4-chlorochalcone Metodo di produzione
Synthetic Routes 1
Synthetic Routes 2
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid , Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ; 3 h, 80 °C
Riferimento
- Synthesis of α,α'-bis(substituted benzylidene)cycloalkanones and chalcones catalyzed with p-Toluenesulfonic acid (PTSA) on montmorillonite K10 under solvent-free conditionsOrganic Chemistry: An Indian Journal, 2006, 2(5-6), 150-157,
Synthetic Routes 3
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 - 5 °C; 3 h, 20 - 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
Riferimento
- A facial synthesis and antimicrobial activity of some pyrazole derivatives carrying indoleE-Journal of Chemistry, 2010, 7(3), 745-750,
Synthetic Routes 5
Condizioni di reazione
1.1 Catalysts: Vanadate(1-), dioxo[sulfato(2-)-κO]-, hydrogen (1:1) ; 4 h, 70 °C
Riferimento
- Catalytic Synthesis of Chalcones and Pyrazolines Using Nanorod Vanadatesulfuric Acid: An Efficient and Reusable CatalystJournal of the Chinese Chemical Society (Weinheim, 2017, 64(1), 17-24,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Water Catalysts: Barium hydroxide Solvents: 1,4-Dioxane
Riferimento
- Barium(II) hydroxide as catalyst in organic reactions. 20. Structure-catalytic activity relationship in the Wittig reactionJournal of Organic Chemistry, 1989, 54(15), 3695-701,
Synthetic Routes 7
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 5 min, 0 °C
1.2 Solvents: Ethanol ; overnight, rt
1.2 Solvents: Ethanol ; overnight, rt
Riferimento
- Concentrated Aqueous Peroxodicarbonate: Efficient Electrosynthesis and Use as Oxidizer in Epoxidations, S-, and N-OxidationsAngewandte Chemie, 2022, 61(25),,
Synthetic Routes 9
Synthetic Routes 10
Condizioni di reazione
1.1 Catalysts: Sodium hydroxide Solvents: Ethanol , Water ; 25 °C; 1 - 2 h, 25 °C
Riferimento
- Synthesis and evaluation of chalcone derivatives and Schiff bases derivatives as antibacterial agentsJournal of Modern Chemistry & Chemical Technology, 2018, 9(3), 1-7,
Synthetic Routes 11
Condizioni di reazione
1.1 Catalysts: Chlorodiphenylphosphine , Palladium chloride , Cellulose Solvents: Acetone
Riferimento
- Study on the coupling reaction of organotins and acid chlorides catalyzed by cellulose oxyphosphine palladium complexHuaxue Tongbao, 2001, (3), 171-174,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Titanium nitride Solvents: Toluene ; 10 h, 100 °C
Riferimento
- Tuning the Product Selectivity of the α-Alkylation of Ketones with Primary Alcohols using Oxidized Titanium Nitride Photocatalysts and Visible LightACS Catalysis, 2020, 10(6), 3640-3649,
Synthetic Routes 13
Condizioni di reazione
1.1 Catalysts: Sodium hydroxide Solvents: Methanol , Water ; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Synthesis of pyrazoline derivatives from chalcones and their antibacterial activityJournal of Applicable Chemistry (Lumami, 2013, 2(6), 1679-1682,
Synthetic Routes 14
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
Riferimento
- Synthetic applications of organotellurium compounds. 1. A facile synthesis of α,β-unsaturated esters, ketones, and nitrilesJournal of Organic Chemistry, 1988, 53(20), 4862-4,
Synthetic Routes 15
Condizioni di reazione
1.1 Catalysts: Naphthalene (reaction products with Sulfuric acid) , Sulfuric acid (reaction product with Naphthalene) ; 100 min, 70 °C; 70 °C → rt
1.2 Reagents: Dichloromethane ; > 1 min, heated
1.2 Reagents: Dichloromethane ; > 1 min, heated
Riferimento
- Carbon-based solid acid as an efficient and reusable catalyst for cross-aldol condensation of ketones with aromatic aldehydes under solvent-free conditionsCuihua Xuebao, 2008, 29(7), 602-606,
Synthetic Routes 16
Condizioni di reazione
1.1 Catalysts: 1H-Imidazolium, 2-methyl-1,3-disulfo-, 2,2,2-trifluoroacetate (1:1) ; 10 min, 100 °C
Riferimento
- Bronsted Acidic Ionic Liquids Catalysed Sequential Michael-Like Addition of Indole with Chalcones via Claisen-Schmidt CondensationChemistrySelect, 2020, 5(10), 3041-3047,
Synthetic Routes 17
Synthetic Routes 18
Synthetic Routes 19
Synthetic Routes 20
Condizioni di reazione
1.1 Catalysts: Sulfuric acid (silica supported) ; 3 h, 80 °C
Riferimento
- Silica sulfuric acid as an efficient and reusable reagent for crossed-aldol condensation of ketones with aromatic aldehydes under solvent-free conditionsJournal of the Brazilian Chemical Society, 2004, 15(5), 773-776,
4-chlorochalcone Raw materials
- 4-Chlorobenzaldehyde
- (2E)-3-(4-Chlorophenyl)acryloyl chloride
- 4-Chlorobenzyl alcohol
- tributyl(phenyl)stannane
- Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide
- Acetophenone
4-chlorochalcone Preparation Products
4-chlorochalcone Letteratura correlata
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:956-04-7)4-Chlorochalcone

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta